Product packaging for 1-(Benzylsulfanyl)isoquinoline(Cat. No.:)

1-(Benzylsulfanyl)isoquinoline

Cat. No.: B12258204
M. Wt: 251.3 g/mol
InChI Key: XHIUQOJPHJEHTA-UHFFFAOYSA-N
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Description

The Isoquinoline (B145761) Scaffold as a Privileged Structure in Contemporary Chemical Synthesis

The isoquinoline core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org This characteristic makes isoquinoline and its derivatives highly valuable in drug discovery and development. rsc.orgresearchgate.net The versatility of the isoquinoline ring system allows for the introduction of various substituents at different positions, leading to a wide array of compounds with diverse pharmacological properties. nih.govrsc.org Synthetic organic chemists are continually exploring new and efficient methods for the construction of these complex molecules. nih.govorganic-chemistry.org

The significance of the isoquinoline scaffold is underscored by its presence in numerous natural products, particularly alkaloids, which exhibit a broad range of biological activities. researchgate.netwikipedia.org The development of novel synthetic methodologies to access these structures is a key area of focus in modern organic chemistry. nih.gov

Contextualizing Sulfur-Containing and Benzyl-Substituted Isoquinoline Frameworks

The incorporation of sulfur-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. nih.govresearchgate.net Sulfur-containing motifs can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, and can also participate in crucial binding interactions with biological targets. researchgate.netnih.gov When integrated into the isoquinoline framework, sulfur-containing substituents can give rise to compounds with unique biological profiles.

Rationale for Focused Research on 1-(Benzylsulfanyl)isoquinoline within Heterocyclic Chemistry

The compound this compound represents a unique convergence of these two important structural motifs: a sulfur-containing substituent and a benzyl (B1604629) group attached to the isoquinoline core. This specific combination makes it a compound of significant interest for several reasons:

Synthetic Intermediate: It serves as a versatile intermediate for the synthesis of more complex and highly functionalized isoquinoline derivatives. The benzylsulfanyl group can be a leaving group or can be modified through various chemical transformations.

Exploring Structure-Activity Relationships: By studying the synthesis and reactions of this compound, researchers can gain valuable insights into the structure-activity relationships of sulfur-containing and benzyl-substituted isoquinolines. This knowledge is crucial for the rational design of new therapeutic agents.

Novel Chemical Space: The exploration of compounds like this compound expands the accessible chemical space for drug discovery, potentially leading to the identification of novel compounds with unique pharmacological profiles.

The focused investigation of this compound provides a platform for developing new synthetic methodologies and for understanding the fundamental chemical principles that govern the reactivity and biological activity of this important class of heterocyclic compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₃NS
Molecular Weight 251.35 g/mol
Appearance Not explicitly stated in search results
Solubility Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results

Synthesis and Reactions of this compound

The synthesis of this compound can be conceptualized through established methods for the formation of C-S bonds at the C1 position of the isoquinoline ring. A common approach involves the reaction of a 1-halo-isoquinoline with benzyl mercaptan in the presence of a suitable base.

Detailed research findings on the specific reactions involving this compound are not extensively available in the provided search results. However, based on the general reactivity of thioethers and isoquinolines, several potential transformations can be inferred:

Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic and steric properties of the molecule.

Cleavage of the C-S Bond: The benzylsulfanyl group can be cleaved under various reductive or oxidative conditions, allowing for the introduction of other functional groups at the C1 position.

Reactions of the Isoquinoline Ring: The isoquinoline nucleus itself can undergo electrophilic substitution reactions, although the presence of the benzylsulfanyl group may influence the regioselectivity of these reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NS B12258204 1-(Benzylsulfanyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

1-benzylsulfanylisoquinoline

InChI

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2

InChI Key

XHIUQOJPHJEHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 Benzylsulfanyl Isoquinoline and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation on the Isoquinoline (B145761) Nucleus

The formation of a C-S bond at the electrophilic C-1 position of the isoquinoline ring is a pivotal transformation. This can be achieved through direct sulfanylation or sulfonylation reactions, as well as through chalcogenative cyclization approaches.

Direct methods for forging the C-S bond involve the reaction of an isoquinoline derivative with a sulfur-containing reagent. These reactions can be classified based on their mechanistic pathways, such as those proceeding through radical intermediates or those that are free of transition metals.

Radical-mediated reactions have emerged as a powerful tool for the functionalization of C-H bonds, including the formation of C-S bonds. One such strategy involves the use of isoquinoline N-oxides as starting materials. In this approach, a sulfur radical is generated in situ from a readily available and odorless sulfur source, such as sodium benzenesulfinate. This radical then attacks the C-1 position of the isoquinoline N-oxide.

Another approach utilizes sulfonyl cyanides as the sulfonylating agent, enabling the direct C-H sulfonylation of various heteroarenes, including isoquinolines. This method is notable for proceeding without the need for a catalyst or additives. rsc.org

A metal-free C1-benzylation of isoquinolines has also been reported, proceeding via a cross-dehydrogenative coupling (CDC) between the C1-H bond of isoquinolines and the benzylic C-H bond of methyl arenes, using iodine as a catalyst and an oxidant. researchgate.net The proposed mechanism involves the activation of the isoquinoline by iodine and its subsequent reaction with an arylmethyl radical. researchgate.net

Transition-metal-free synthetic methods are often preferred due to their reduced cost and lower environmental impact. researchgate.net One such protocol for the direct C-H sulfonylation of isoquinolines at the C-1 position involves the reaction of isoquinolines with sulfonyl hydrazides in the presence of an oxidizing agent like iodine. researchgate.net

A notable three-component reaction has been developed that utilizes isoquinoline, elemental sulfur powder, and an alkyl halide, mediated by iodine, to produce 1-alkylthioisoquinolines. Furthermore, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst facilitates the direct C-H sulfenylation of isoquinolines with sulfenamides under mild conditions. acs.org

Recent research has also demonstrated the direct C(sp³)–H bond sulfonylation and sulfuration of isoquinoline-1,3-(2H,4H)-diones under transition-metal-free conditions, using sulfinates as sulfonating agents or disulfides as sulfurating partners. researchgate.net

These synthetic strategies involve the construction of the isoquinoline ring system with the simultaneous incorporation of a sulfur-containing functional group.

Electrochemical methods offer a sustainable and efficient pathway for synthesizing functionalized isoquinolines. acs.orgacs.orgfigshare.comnus.edu.sgresearchgate.net An electrochemical oxidative C-H/N-H annulation of 2-alkynylaryl isocyanides with diaryl disulfides has been developed to produce 1-sulfenylated isoquinolines. acs.org This method is advantageous as it operates without the need for a catalyst or external oxidants, generating only hydrogen as a byproduct. acs.org This environmentally friendly approach demonstrates broad substrate scope and good tolerance of various functional groups. acs.orgacs.orgfigshare.comnus.edu.sgresearchgate.net

Another electrochemical approach enables the synthesis of 3-sulfanylquinoline derivatives by reacting phenylethynylbenzoxazinanones with disulfides in an undivided cell, offering a convenient route to functionalized quinolines with good functional group tolerance under mild, metal-free, and additive-free conditions. researchgate.net

Chalcogenative Cyclization Approaches to Functionalized Isoquinolines

Introduction of the Benzyl (B1604629) Moiety at C-1 of the Isoquinoline System

The introduction of the benzyl group at the C-1 position of the isoquinoline nucleus can be achieved either after the formation of the C-S bond or in a concerted fashion. wikipedia.orgbath.ac.uk For the synthesis of 1-(benzylsulfanyl)isoquinoline, this typically involves the reaction of a 1-thioisoquinoline precursor with a benzyl halide.

For example, the previously mentioned three-component reaction of isoquinoline, sulfur powder, and an alkyl halide can directly yield this compound if benzyl bromide is used as the alkyl halide.

Alternatively, a two-step process can be employed. This involves the initial synthesis of 1-mercaptoisoquinoline, which is then reacted with benzyl bromide in the presence of a base to afford the final product. A direct oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes has also been developed for the synthesis of C1-benzyl isoquinolines. rsc.org Photochemical methods using benzyltrifluoroborates in the presence of methyl chloroformate have also been shown to effectively benzylate the C-1 position of isoquinoline. oup.com

Synthetic Methodologies Summary

Methodology Key Reactants Reagents/Conditions Product Type
Radical-Mediated SulfonylationIsoquinoline N-oxides, Sodium arylsulfinatesVisible light1-Sulfonylated isoquinolines
Direct C-H SulfonylationIsoquinolines, Sulfonyl cyanidesCatalyst- and additive-free1-Sulfonylisoquinolines
Iodine-Mediated SulfonylationIsoquinolines, Sulfonyl hydrazidesIodine1-Sulfonylisoquinolines
Three-Component SulfenylationIsoquinolines, Sulfur powder, Alkyl halidesIodine mediation1-Alkylthioisoquinolines
DABCO-Catalyzed SulfenylationIsoquinolines, SulfenamidesDABCO1-Sulfenylated isoquinolines
Electrochemical Annulation2-Alkynylaryl isocyanides, Diaryl disulfidesElectrochemical, catalyst-free1-Sulfenylated isoquinolines
Cross-Dehydrogenative CouplingIsoquinolines, Methyl arenesIodine, OxidantC1-Benzylated isoquinolines
Photochemical BenzylationIsoquinoline, BenzyltrifluoroboratesMethyl chloroformate, PhotoirradiationC1-Benzylated isoquinolines

Oxidative Cross-Dehydrogenative Coupling Strategies for C1-Benzylation

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical tool for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net This approach is particularly effective for the C1-benzylation of isoquinolines.

Researchers have developed methods that utilize readily available methyl arenes as the benzyl source. One such protocol employs a catalytic amount of yttrium triflate (Y(OTf)₃) with di-tert-butyl peroxide (DTBP) as the oxidant. This system demonstrates excellent chemoselectivity, yielding exclusively C1-benzylated isoquinolines. rsc.org In the absence of the metal catalyst, the reaction can be promoted using molecular iodine (I₂) and DTBP. This metal-free alternative also proceeds via a Minisci-type mechanism, where a benzyl radical, generated from the methyl arene and DTBP, attacks the C1 position of the isoquinoline. researchgate.netthieme-connect.com The choice of oxidant is critical; switching from DTBP to tert-butyl hydroperoxide (TBHP) can change the reaction's course to favor N-benzylation instead. thieme-connect.comdokumen.pub

The proposed mechanism for the iodine-catalyzed reaction involves the initial generation of a benzyl radical from a methylarene. The isoquinoline is activated by the iodine catalyst, facilitating the nucleophilic attack of the benzyl radical at the C1 position. researchgate.net Subsequent elimination of hydrogen iodide rearomatizes the ring to afford the C1-benzylated product. researchgate.net

Table 1: Oxidative C1-Benzylation of Isoquinolines

Catalyst Oxidant Benzyl Source Key Features Yield (%) Citations
Y(OTf)₃ DTBP Methyl arenes High chemoselectivity for C1-benzylation. Good rsc.orgdokumen.pub
I₂ DTBP Methyl arenes Metal-free conditions; selective for C1-benzylation. 71 researchgate.netthieme-connect.com
MnO₂ TBHP Methyl arenes Selectively produces C1-benzoylated products. Good rsc.org

Yield reported for the reaction of isoquinoline and p-xylene.

Radical Alkylation Reactions at the C-1 Position

Radical alkylation, particularly the Minisci reaction, is a classic and effective method for functionalizing electron-deficient N-heterocycles like isoquinoline. nih.gov The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle, which preferentially occurs at the C-1 position. thieme-connect.comiust.ac.ir

Classical Minisci reactions often require stoichiometric metal catalysts (e.g., silver) and precursors like carboxylic acids to generate the alkyl radicals. thieme-connect.com However, recent advancements have focused on milder, more sustainable conditions. Photochemical methods, for instance, can generate alkyl radicals from simple alkanes under visible light irradiation, often without the need for metal catalysts. thieme-connect.com One such system uses Rose bengal as a photosensitizer and (diacetoxyiodo)benzene (B116549) (PIFA) as an oxidant to achieve C1-alkylation of isoquinolines with various alkanes. thieme-connect.com

Another innovative approach avoids external oxidants altogether. By using 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption, a unique hydroxyalkylation of isoquinolines can be achieved under reducing conditions, departing from the typical oxidative Minisci pathway. nih.gov These modern methods offer high functional group tolerance and milder reaction conditions. nih.govthieme-connect.com

Tandem and Cascade Reaction Sequences for Concurrent Substitution

Tandem and cascade reactions offer a highly efficient route to complex molecules like substituted isoquinolines by combining multiple bond-forming events in a single operation. These strategies are valuable for building the isoquinoline core while simultaneously introducing desired substituents.

Multi-Component Reaction Approaches for Isoquinoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process, are exceptionally efficient for synthesizing diverse molecular scaffolds. frontiersin.org Several MCRs have been designed for the synthesis of highly functionalized isoquinolines.

One notable example is a four-component reaction involving isoquinoline, an acetylenic compound, an alkyl bromide, and an isothiocyanate, catalyzed by ZnO nanorods. This solvent-free reaction at ambient temperature provides an efficient route to densely substituted thiophene (B33073) derivatives fused or linked to an isoquinoline structure, directly incorporating a sulfur-containing moiety. tandfonline.com Other strategies include the three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, catalyzed by copper(I), which proceeds via N-atom transfer and a [3+2+1] cyclization to yield functionalized isoquinolines. organic-chemistry.org

Table 2: Selected Multi-Component Reactions for Isoquinoline Synthesis

Components Catalyst Key Feature Citations
Isoquinoline, Acetylene, Alkyl Bromide, Isothiocyanate ZnO-NRs 4-component reaction incorporating a sulfur group. tandfonline.com
2-Bromoaryl Ketone, Terminal Alkyne, CH₃CN Copper(I) 3-component [3+2+1] cyclization with N-atom transfer. organic-chemistry.org
Aryl Ketone, Hydroxylamine, Internal Alkyne Rhodium(III) One-pot synthesis via C-H activation of in situ oxime. organic-chemistry.orgresearchgate.net
2-Alkynylbenzaldehyde, 2-Isocyanoacetate Silver Triflate Cascade addition/6-exo cyclization. rsc.org

Cycloaddition and Annulation Strategies Incorporating Benzyl and Sulfur Precursors

Cycloaddition and annulation reactions provide powerful methods for constructing the bicyclic isoquinoline core from acyclic or simpler cyclic precursors. These strategies can be designed to incorporate benzyl and sulfur-containing fragments from the outset.

A palladium-catalyzed oxidative (4+2) annulation between benzyltriflamides and allenes has been developed to produce tetrahydroisoquinoline skeletons. acs.org This reaction proceeds through a C(sp²)-H activation and can be performed enantioselectively using chiral ligands. acs.org Similarly, Rh(III)-catalyzed [4+2] annulation of N-alkyl benzimidamides with vinylene carbonate can construct 1-aminoisoquinoline (B73089) derivatives. nih.gov

While direct incorporation of a benzylsulfanyl group in a cycloaddition is less commonly reported, strategies involving precursors with sulfur are known. For instance, cascade reactions can lead to sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov These reactions often involve the initial formation of the isoquinoline or a related fused system, followed by functionalization with a sulfur-containing reagent. nih.gov

Synthesis of Precursor and Intermediate Isoquinoline Derivatives Bearing Benzyl or Sulfur Groups

The synthesis of partially saturated isoquinoline derivatives, such as dihydro- and tetrahydroisoquinolines, is crucial as they serve as key intermediates. These precursors can be subsequently functionalized at the C-1 position and then aromatized to the desired isoquinoline.

Preparation of Dihydro- and Tetrahydroisoquinoline Intermediates

Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are standard protocols for synthesizing 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), respectively. organic-chemistry.org These intermediates can then be oxidized to the corresponding aromatic isoquinolines. organic-chemistry.org

The direct C1-benzylation of these reduced precursors is a highly effective strategy. For example, 3,4-dihydroisoquinoline (B110456) can be reacted with benzyl Grignard reagents (substituted benzylmagnesium chlorides) to afford 1-benzyl-1,2,3,4-tetrahydroisoquinolines in good yields. researchgate.net An alternative approach involves the lithiation of N-pivaloyl-1,2,3,4-tetrahydroisoquinoline at the C-1 position, followed by alkylation with electrophiles like benzyl bromide. ethz.ch This "umpolung" strategy reverses the natural electrophilicity of the C-1 position, allowing it to act as a nucleophile. ethz.ch Furthermore, N-benzylsulfonyl-1,2-dihydroisoquinolines can be synthesized via ring-closure reactions, and subsequent treatment with Raney nickel can remove the N-substituent and aromatize the ring. thieme-connect.de

Table 3: Synthesis of C1-Benzylated Tetrahydroisoquinoline Intermediates

Precursor Reagent Key Step Product Yield (%) Citations
3,4-Dihydroisoquinoline Benzylmagnesium chloride Grignard Addition 1-Benzyl-THIQ 62-86 researchgate.net
N-Pivaloyl-THIQ n-BuLi, then Benzyl Bromide Lithiation-Alkylation N-Pivaloyl-1-benzyl-THIQ High ethz.ch
N-Benzoyl-THIQ Lithiation, then Alkylation Lithiation-Alkylation N-Benzoyl-1-benzyl-THIQ 60-82 researchgate.net
Dihydroisoquinolinium salt Zn or Electrochemical Reduction Reductive Alkylation 1-Benzyl-THIQ - ethz.ch

Functionalization of N-Benzyl or N-Sulfonyl Isoquinoline Precursors

The strategic modification of the isoquinoline nitrogen atom with benzyl or sulfonyl groups serves as a powerful tool for activating the heterocyclic core, facilitating subsequent functionalization, particularly at the C1 position. While direct C-S bond formation at the C1 position of a pre-formed N-benzyl or N-sulfonyl isoquinoline is not extensively documented for the specific synthesis of this compound, the principles can be inferred from related transformations.

Activation of the isoquinoline nucleus is often a prerequisite for nucleophilic attack at the C1 position. The introduction of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group, enhances the electrophilicity of the C1 carbon. For instance, the use of a benzylsulfonyl group has been reported in the synthesis of 1-butylisoquinoline. In this process, the ring closure of 2,2-dialkoxy-N-(1-arylalkyl)-N-(benzylsulfonyl)ethylamines yields a 2-(benzylsulfonyl)-1,2-dihydroisoquinoline intermediate. thieme-connect.de This intermediate can then be subjected to further reactions. Although this example leads to an alkyl-substituted product, it demonstrates the utility of the N-sulfonyl group as an activating group. The subsequent removal of the benzylsulfonyl group is typically achieved using reducing agents like Raney nickel. thieme-connect.de

Similarly, N-acylation of the isoquinoline nitrogen is a well-established method for activation. This process forms an isoquinolinium salt, which is highly susceptible to the addition of nucleophiles at the C1 position. A patented method describes the acylation of isoquinoline, followed by a reaction with a phosphorus compound and subsequent condensation with a benzaldehyde (B42025) derivative to produce 1-benzyl isoquinolines. google.com While this method yields a C-C bond, it underscores the principle of N-activation for C1 functionalization.

More recently, photochemical methods have been developed for the functionalization of N-alkyl isoquinolinium salts. A phosphite-mediated protocol allows for the C-H alkylation of isoquinoline at the meta position, proceeding through an N-alkyl isoquinolinium intermediate. rsc.org This highlights how N-substitution is key to modulating the reactivity of the isoquinoline ring, even enabling functionalization at positions other than C1.

Table 1: Examples of N-Substituted Isoquinoline Functionalization This table is interactive. You can sort and filter the data.

Precursor Type Activating Group Reagent/Condition Product Type Reference
N-Sulfonyl Isoquinoline Benzylsulfonyl Ring closure, then Raney Ni 1-Alkylisoquinoline thieme-connect.de
N-Acyl Isoquinoline Acyl (e.g., Chloroformate) Phosphorus compound, Benzaldehyde 1-Benzylisoquinoline google.com
N-Alkyl Isoquinolinium Salt Alkyl Halide Phosphite, Light (hν) meta-Alkylisoquinoline rsc.org

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like isoquinolines. The focus is on minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include the use of metal-free catalysts and the elimination of volatile organic solvents.

Metal-Free Catalysis in Isoquinoline Synthesis

Transition metal catalysts, while highly effective, can pose challenges related to cost, toxicity, and contamination of the final product. Consequently, metal-free catalytic systems are highly desirable.

Significant progress has been made in the metal-free synthesis of 1-thio-substituted isoquinolines. A notable example is the synthesis of 1-(methylthio)isoquinoline derivatives from isothiocyanates, which was achieved successfully under metal-free conditions using methyl trifluoromethanesulfonate (B1224126) (MeOTf). acs.org This approach provides a direct route to C1-thiolated isoquinolines without the need for a metal catalyst.

Furthermore, metal-free dehydrogenation reactions offer a green pathway to aromatic isoquinolines from their tetrahydroisoquinoline precursors. A simple and atom-economical method utilizes molecular oxygen as a clean oxidant in N-methyl-2-pyrrolidone (NMP) at elevated temperatures, completely avoiding metal catalysts, additives, or bases. scispace.com This process is applicable to a range of C1-substituted tetrahydroisoquinolines. scispace.com

Photoredox catalysis has also emerged as a powerful tool for metal-free synthesis. Researchers have developed a controlled radical cyclization of o-alkynylated benzamides to synthesize substituted isoquinoline-1,3,4(2H)-triones using a metal-free photoredox catalyst under mild, visible-light irradiation. nih.gov Other metal-free approaches include the use of iodine and tert-butyl hydroperoxide (TBHP) to catalyze the cross-coupling of isoquinolines with toluene (B28343) derivatives, proceeding through a sequence of C(sp²)-iodination, N-benzylation, and amidation reactions. nih.gov

Table 2: Overview of Metal-Free Synthetic Methods for Isoquinolines This table is interactive. You can sort and filter the data.

Reaction Type Key Reagents/Conditions Product Advantage Reference
Thioalkylation Isothiocyanates, MeOTf 1-(Methylthio)isoquinolines Direct, Metal-Free C-S bond formation acs.org
Dehydrogenation O₂, NMP, 140 °C Substituted Isoquinolines Uses clean oxidant, no additives scispace.com
Radical Cyclization Visible light, Photoredox catalyst Isoquinoline-1,3,4(2H)-triones Mild conditions, Metal-Free nih.gov
Cross-Coupling/Amidation I₂, TBHP N-benzoylated iodoisoquinolinones Metal-Free C-H activation nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint.

Solvent-free conditions have been successfully applied to the N-alkylation of isoquinoline, a fundamental step in many synthetic strategies. The reaction can be achieved by simply mixing the isoquinoline with an alkyl halide at ambient or moderate temperatures, leading to the formation of the corresponding N-alkyl isoquinolinium halide salt in good to excellent yields. rsc.org

Microwave-assisted organic synthesis (MAOS) provides another avenue for environmentally benign reactions. An efficient and environmentally friendly protocol for the synthesis of substituted pyrrolo[2,1-a]isoquinolines has been developed using basic alumina (B75360) as a solid support under solvent-free, microwave-irradiation conditions. journalijar.com This method highlights the synergy of solvent-free conditions and alternative energy sources to drive reactions.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is also a promising solvent-free technique. While specific applications to this compound are not reported, the solvent-free mechanosynthesis of related heterocycles, such as polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters, demonstrates the potential of this approach. acs.org Similarly, a three-component, one-pot procedure for synthesizing 2,4-diaryl substituted quinolines has been reported under solvent-free conditions using iron(III) chloride as a catalyst. ynu.edu.cn These examples showcase a clear trend toward reducing solvent use in the synthesis of complex heterocyclic structures.

Reaction Chemistry and Chemical Transformations of 1 Benzylsulfanyl Isoquinoline

Reactivity at the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of quaternary isoquinolinium salts.

The nitrogen atom of 1-(Benzylsulfanyl)isoquinoline can readily undergo N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the isoquinoline with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, resulting in the formation of the corresponding N-alkylisoquinolinium halides. These reactions generally proceed under mild conditions.

N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. For instance, reaction with benzoyl chloride in the presence of a base would yield the N-benzoylisoquinolinium chloride. These acylation reactions activate the isoquinoline ring, making it more susceptible to subsequent nucleophilic attack.

Reaction Reactant Reagent Product
N-Alkylation This compound Methyl iodide 2-Methyl-1-(benzylsulfanyl)isoquinolinium iodide
N-Acylation This compound Benzoyl chloride 2-Benzoyl-1-(benzylsulfanyl)isoquinolinium chloride

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, particularly in cycloaddition reactions and rearrangements. The N-oxide can be a precursor for the synthesis of other substituted isoquinolines.

Reaction Reactant Reagent Product
N-Oxidation This compound m-CPBA This compound N-oxide

Transformations Involving the C-1 Position

The C-1 position of the isoquinoline ring is electron-deficient and, in the case of this compound, is attached to a good leaving group (benzylsulfanyl). This makes it a prime target for nucleophilic substitution reactions.

The benzylsulfanyl group at the C-1 position can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of isoquinoline chemistry, allowing for the introduction of diverse functionalities at this position. Strong nucleophiles such as organolithium reagents, Grignard reagents, and cyanide ions are expected to readily replace the benzylsulfanyl group. For example, reaction with phenyllithium (B1222949) would likely yield 1-phenylisoquinoline. Similarly, treatment with sodium cyanide would lead to the formation of 1-cyanoisoquinoline. The ease of this substitution is enhanced by the stability of the departing benzylsulfide anion.

Reaction Reactant Nucleophile Product
Nucleophilic Substitution This compound Phenyllithium 1-Phenylisoquinoline
Nucleophilic Substitution This compound Sodium cyanide 1-Cyanoisoquinoline

While the C-1 position is the primary site for nucleophilic attack, modern synthetic methods allow for the functionalization of C-H bonds adjacent to this position. Although specific studies on this compound are not prevalent, general principles of C-H activation can be applied. Directed C-H functionalization, often catalyzed by transition metals like palladium or rhodium, could potentially be used to introduce substituents at the C-8 position of the isoquinoline ring. These reactions typically require a directing group to achieve regioselectivity, and the nitrogen atom of the isoquinoline ring can sometimes serve this purpose.

Chemistry of the Sulfanyl (B85325) Linkage

The sulfur atom of the benzylsulfanyl group offers another handle for chemical modification. The most common transformations involve oxidation of the sulfur atom.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents. For instance, controlled oxidation with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid would yield 1-(Benzylsulfinyl)isoquinoline. Further oxidation with a stronger oxidizing agent or an excess of the same reagent would lead to the formation of 1-(Benzylsulfonyl)isoquinoline. These oxidized derivatives would have significantly different electronic properties and reactivity at the C-1 position, with the sulfonyl group being an excellent leaving group in nucleophilic substitution reactions.

Reaction Reactant Reagent Product
Sulfide Oxidation (to Sulfoxide) This compound H₂O₂ (1 equiv.) 1-(Benzylsulfinyl)isoquinoline
Sulfide Oxidation (to Sulfone) This compound H₂O₂ (excess) or m-CPBA 1-(Benzylsulfonyl)isoquinoline

Oxidation of the Sulfide (Sulfanyl) Moiety to Sulfoxides and Sulfones

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit different chemical and biological properties compared to the parent sulfide. The oxidation is typically achieved using common oxidizing agents, and the degree of oxidation can be controlled by the choice of reagent and reaction conditions.

The initial oxidation of the sulfide yields 1-(benzylsulfinyl)isoquinoline, a chiral sulfoxide. This transformation can be accomplished using mild oxidizing agents or by carefully controlling the stoichiometry of stronger oxidants. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone, 1-(benzylsulfonyl)isoquinoline. This step generally requires more forceful conditions or an excess of the oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often in the presence of a catalyst, are effective for converting either the sulfide or the sulfoxide to the sulfone. The synthesis of sulfonylated heterocycles is a significant area of research, as these motifs are present in many biologically active compounds.

Table 1: Oxidation Reactions of this compound

Starting Material Reagent(s) Product Product Class
This compound H₂O₂ (1 equiv) or m-CPBA 1-(Benzylsulfinyl)isoquinoline Sulfoxide
This compound H₂O₂ (excess), KMnO₄ 1-(Benzylsulfonyl)isoquinoline Sulfone
1-(Benzylsulfinyl)isoquinoline H₂O₂ (excess), KMnO₄ 1-(Benzylsulfonyl)isoquinoline Sulfone

Cleavage and Exchange Reactions of the C-S Bond

The carbon-sulfur (C-S) bond in this compound can be cleaved under various reaction conditions, enabling the removal of the benzylsulfanyl group or its exchange for other functionalities. The relatively low bond dissociation energy of the C-S bond compared to a C-O bond facilitates these transformations.

Reductive cleavage, often accomplished with reagents like Raney nickel, results in the complete removal of the sulfur-containing moiety. This type of reaction has been demonstrated in related N-benzylsulfonyl dihydroisoquinolines, where Raney nickel treatment leads to the removal of the N-substituent and aromatization. Applying this to this compound would be expected to yield isoquinoline and toluene (B28343). Other methods for C-S bond cleavage can involve photoredox catalysis or reactions with low-valent metals.

Exchange or cross-coupling reactions provide a pathway to replace the benzylsulfanyl group. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for C-S bond formation and cleavage. In a process known as desulfurative functionalization, the C-S bond can be cleaved and a new bond can be formed with a different atom. For example, under specific catalytic conditions, the benzylsulfanyl group could potentially be exchanged for another thioether or even a carbon-based substituent.

Table 2: Potential C-S Bond Cleavage and Exchange Reactions

Reaction Type Reagent(s) / Conditions Expected Products
Reductive Cleavage Raney Nickel, H₂ Isoquinoline, Toluene
Exchange Reaction Pd or Ni catalyst, Nucleophile (e.g., R'S⁻) 1-(Alkylsulfanyl)isoquinoline or 1-(Arylsulfanyl)isoquinoline

Reactions of the Benzyl Aromatic Ring

The benzyl portion of the molecule behaves as a typical substituted benzene (B151609) ring and is amenable to various aromatic functionalization reactions.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzylsulfanyl group is an ortho-, para-directing group for electrophilic aromatic substitution (SEAr). The sulfur atom can donate electron density to the ring, activating it towards attack by electrophiles, primarily at the positions ortho and para to the methylene (B1212753) bridge. In contrast, the isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen atom under acidic conditions. Therefore, electrophilic substitution is expected to occur selectively on the benzyl ring.

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro derivatives. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom, again, primarily at the para position due to steric hindrance at the ortho positions.

Table 3: Electrophilic Aromatic Substitution on the Benzyl Ring

Reaction Type Reagent(s) Major Product(s)

Mechanistic Investigations and Elucidation of Reaction Pathways

Understanding Reaction Mechanisms for C-S Bond Formation

The construction of the C-S bond at the C1 position of the isoquinoline (B145761) ring is a key transformation. Various mechanistic pathways, including those involving radical intermediates and cyclization reactions, have been explored for the sulfanylation of N-heterocycles.

Role of Radical Intermediates in Sulfanylation Reactions

Radical-mediated reactions have emerged as a powerful tool for C-H functionalization, offering alternatives to traditional methods. nih.gov The formation of 1-(Benzylsulfanyl)isoquinoline can be conceptualized through a radical pathway, particularly under photoredox or oxidative conditions.

In a typical photoredox-catalyzed Minisci-type reaction, a photocatalyst, upon visible light irradiation, can generate a reactive radical species from a suitable precursor. nih.govrsc.org For the synthesis of this compound, benzyl (B1604629) thiol or a related sulfur source could serve as the radical precursor. The process would likely involve the following steps:

Radical Generation: A photocatalyst, excited by light, initiates a single-electron transfer (SET) process with a sulfur-containing precursor to generate a benzylsulfanyl radical (BnS•). nih.gov

Radical Addition: The electrophilic sulfur radical attacks the electron-rich isoquinoline ring. The protonated isoquinoline nucleus is highly susceptible to nucleophilic radical attack, primarily at the C1 position. researchgate.net This addition forms a radical cation intermediate.

Rearomatization: The radical cation intermediate is then oxidized and subsequently deprotonated to yield the final this compound product and regenerate the catalyst. organic-chemistry.orgrsc.org

Control experiments often provide evidence for such radical mechanisms. For instance, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) would inhibit the reaction or lead to the formation of a TEMPO-adduct, confirming the presence of radical intermediates. organic-chemistry.orgthieme-connect.de While direct studies on this compound are specific, the general principles of radical C-H functionalization of heteroarenes are well-established and applicable. researchgate.netorganic-chemistry.org For example, a transition-metal-free acylation of isoquinolines with arylmethanols proceeds via radical intermediates generated from K₂S₂O₈. organic-chemistry.org

Mechanistic Pathways of Chalcogenative Cyclizations

Chalcogenative cyclizations represent another important strategy for forming sulfur-containing heterocyclic compounds. These reactions typically involve an intramolecular cyclization where a sulfur moiety is incorporated. While often used for the de novo synthesis of the entire heterocyclic system, the principles can be relevant. For instance, the synthesis of 4-sulfenylisoquinolines has been achieved through an electrochemical oxidative C-H/N-H activation, proceeding through a tandem radical addition-cyclization pathway. researchgate.net

A plausible, though less direct, pathway related to the target molecule could involve the cyclization of a suitably functionalized precursor, such as a 2-alkynylbenzaldoxime. In such reactions, an electrophile activates the alkyne for a 6-endo-dig cyclization, forming an isoquinoline N-oxide intermediate. thieme-connect.de Subsequent reaction with a sulfur source could potentially lead to a C-S bond. A proposed mechanism for a related transformation involves the homolytic cleavage of N-O and C-S bonds from a cycloadduct, suggesting a radical-based deoxygenation pathway. thieme-connect.de

Insights into Regioselectivity and Stereoselectivity in Isoquinoline Functionalization

The functionalization of the isoquinoline ring system presents challenges in controlling regioselectivity. The inherent electronic properties of the molecule dictate the preferred sites of reaction. For nucleophilic or radical attack on the protonated or activated isoquinoline, the C1 position is highly favored due to the electron-deficient nature of the pyridine (B92270) part of the ring system, which can effectively stabilize the resulting intermediate. imperial.ac.uknih.gov

The C1 position is electronically analogous to the C2 and C4 positions in pyridine, which are susceptible to nucleophilic attack. imperial.ac.uk The nitrogen atom withdraws electron density, making the adjacent C1 carbon the most electrophilic site. This inherent reactivity explains the high regioselectivity observed in many C1-functionalization reactions of isoquinoline, including sulfanylation. Computational studies, such as those using Density Functional Theory (DFT), have corroborated this, showing that the activation barrier for attack at C1 is lower than at other positions. d-nb.inforesearchgate.net

Stereoselectivity is not a factor in the synthesis of this compound itself, as the C1 carbon is not a stereocenter. However, in related reactions involving the functionalization of substituted isoquinolines or the use of chiral catalysts, stereochemical outcomes become critical. For instance, enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines has been developed, where the stereochemistry is controlled by a chiral diphosphine ligand. nih.govrsc.org These studies, while not directly on C-S bond formation, highlight that stereocontrol in isoquinoline functionalization is achievable through asymmetric catalysis.

Catalytic Cycle Analysis in Metal-Catalyzed Isoquinoline Synthesis

Metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. The synthesis of 1-substituted isoquinolines, including those with sulfur substituents, can be achieved using various transition metals like palladium, copper, and iron.

Copper-Catalyzed C-S Coupling: Copper-catalyzed cross-coupling reactions are particularly relevant for C-S bond formation. A plausible catalytic cycle for the synthesis of this compound from 1-halo-isoquinoline and benzyl thiol would proceed as follows:

Oxidative Addition: A Cu(I) catalyst reacts with the 1-halo-isoquinoline.

Metathesis: The resulting intermediate reacts with the benzylthiolate (formed in situ with a base) to form a Cu(III) intermediate and displace the halide.

Reductive Elimination: The Cu(III) species undergoes reductive elimination to form the this compound product and regenerate the Cu(I) catalyst. mdpi.com

Alternatively, direct C-H functionalization can be catalyzed by copper. A proposed mechanism for a Cu(I)-catalyzed intramolecular cyclization to form isoquinolines involves the formation of a key intermediate via cyclization, followed by selective bond cleavage to yield the product. semanticscholar.org

Palladium-Catalyzed Reactions: Palladium is widely used for cross-coupling and C-H activation. In a Larock isoquinoline synthesis, a Pd(0) catalyst undergoes oxidative addition to an aryl triflate. acs.org The resulting Pd(II) complex then undergoes a sequence of alkyne insertion and reductive elimination to form the isoquinoline ring. For C-S bond formation, a similar cycle involving oxidative addition of a 1-halo-isoquinoline to Pd(0), followed by reaction with a thiolate and reductive elimination, is a standard pathway.

Iron-Catalyzed C-H Functionalization: Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed C-H activation often involves the formation of a cyclometalated intermediate. researchgate.netnih.gov For instance, in an iron-catalyzed C-H methylation, spectroscopic studies identified cyclometalated iron(II) complexes as key intermediates. rsc.org A proposed cycle for C-H functionalization involves an iron(II) center undergoing C-H activation, followed by reaction with the coupling partner and subsequent steps to release the product and regenerate the active catalyst. nih.govmdpi.com

Catalyst SystemKey Mechanistic StepsProduct Type
Copper(I)/Base Oxidative Addition, Metathesis, Reductive EliminationC-S Cross-Coupling
Palladium(0)/Ligand Oxidative Addition, Migratory Insertion, Reductive EliminationC-H Functionalization/Annulation
Iron(II/III)/Oxidant C-H Activation (Cyclometalation), Oxidation, Reductive EliminationC-H Functionalization

Experimental and Computational Approaches to Mechanistic Studies

Elucidating the complex mechanisms of these reactions requires a combination of experimental and computational methods.

Experimental Techniques:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, catalyst loading) can help determine the rate-limiting step and the species involved in it.

Intermediate Trapping: Using radical scavengers like TEMPO or specific reagents that react with proposed intermediates can provide strong evidence for their existence. organic-chemistry.orgthieme-connect.de

Deuterium Labeling: Isotope labeling experiments, such as using deuterated substrates, can reveal whether a C-H bond is broken in the rate-determining step (Kinetic Isotope Effect) and can help trace the path of atoms throughout the reaction. nih.gov

In-situ Spectroscopy: Techniques like online Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to monitor the reaction in real-time, allowing for the detection and characterization of transient catalytic intermediates. acs.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for mechanistic investigations. d-nb.infobohrium.com They allow for the calculation of the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. acs.org

Mechanism Validation: By comparing the energy barriers of different possible pathways, the most likely mechanism can be identified. For example, DFT calculations have been used to rationalize the regioselectivity of nucleophilic additions to isoquinolines and to support proposed catalytic cycles in metal-catalyzed reactions. d-nb.infoacs.orgbohrium.com

Predictive Power: Computational models can also predict the outcome of new reactions or suggest optimal conditions, guiding experimental work. Studies have used DFT to understand solvent effects and the role of non-covalent interactions in directing regioselectivity. bohrium.comacs.org

These combined approaches have been crucial in building a detailed understanding of reactions like the formation of this compound, enabling chemists to design more efficient and selective synthetic strategies.

Advanced Structural Derivatization and Applications in Organic Synthesis

Synthesis of Substituted 1-(Benzylsulfanyl)isoquinoline Derivatives

The synthesis of this compound and its substituted derivatives can be approached through several synthetic strategies. A primary method involves the nucleophilic substitution of a suitable leaving group at the C1 position of the isoquinoline (B145761) ring with a benzylthiolate.

A versatile method for creating substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This is followed by trapping the resulting eneamido anion intermediates with different electrophiles, leading to a wide range of highly substituted isoquinolines that are often challenging to produce through other methods. nih.gov

Variations of the Benzyl (B1604629) Group and Sulfanyl (B85325) Moiety

Modifications to both the benzyl and sulfanyl portions of this compound can be systematically introduced to create a diverse library of analogues. Variations in the benzyl group are typically achieved by employing appropriately substituted benzyl halides or benzyl thiols in the initial synthesis. This allows for the incorporation of a wide range of substituents on the aromatic ring of the benzyl group, including electron-donating and electron-withdrawing groups.

Similarly, the sulfanyl moiety can be altered. For instance, the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly impact the electronic properties and reactivity of the C1 substituent. For example, 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (B5533316) has been synthesized, demonstrating the feasibility of accessing the oxidized sulfonyl analogue, which can influence the compound's biological activity and physicochemical properties. ontosight.ai

The table below illustrates potential variations of the this compound scaffold.

R¹ (on Isoquinoline)R² (on Benzyl)XCompound Name
HHSThis compound
6,7-(OCH₃)₂HS1-(Benzylsulfanyl)-6,7-dimethoxyisoquinoline
H4-ClS1-(4-Chlorobenzylsulfanyl)isoquinoline
H4-NO₂S1-(4-Nitrobenzylsulfanyl)isoquinoline
HHSO1-(Benzhydrylsulfinyl)isoquinoline
HHSO₂1-(Benzylsulfonyl)isoquinoline

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on both the isoquinoline and benzyl rings can profoundly influence the reactivity and selectivity of this compound in subsequent transformations.

Electronic Effects: Electron-donating groups on the isoquinoline ring, such as methoxy (B1213986) groups, increase the electron density of the heterocyclic system, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups can decrease its nucleophilicity. On the benzyl ring, substituents can modulate the properties of the sulfur atom and the benzylic C-H bonds. For instance, electron-withdrawing groups on the benzyl ring can increase the acidity of the benzylic protons, facilitating deprotonation and subsequent reactions at this position. The reactivity of benzoquinone and its derivatives is influenced by the inductive effects of substituents, with chlorine-substituted (activated) derivatives being more reactive towards thiols than methyl- and t-butyl-substituted (deactivated) ones. nih.gov

Steric Effects: Bulky substituents on either the isoquinoline or the benzyl moiety can introduce steric hindrance, which can direct the regioselectivity of reactions by blocking certain reactive sites. This is a critical consideration in the design of synthetic routes to specific isomers of fused heterocyclic systems.

Formation of Fused and Polycyclic Systems Incorporating the this compound Scaffold

The this compound core is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Annulation and cyclization reactions can be employed to construct additional rings, leading to extended polycyclic aromatic frameworks.

Annulation and Cyclization Reactions to Form Extended Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building polycyclic systems. rsc.org While direct examples starting from this compound are not extensively documented, analogous cyclization strategies with related isoquinoline derivatives suggest plausible pathways. For instance, intramolecular cyclization reactions are a common method for synthesizing fused heterocycles. nih.govsemanticscholar.org A method for synthesizing pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org

One potential strategy involves the activation of the benzylic position of the benzylsulfanyl group, followed by cyclization onto the isoquinoline ring or a substituent on the isoquinoline. Another approach could involve the reaction of the sulfur atom with a suitably positioned electrophile on the isoquinoline backbone.

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds.

While the direct asymmetric synthesis of chiral this compound is not widely reported, methods for the asymmetric synthesis of the closely related 1-benzyl-tetrahydroisoquinolines are well-established and can provide insights into potential strategies. elsevierpure.com A review of the asymmetric synthesis of isoquinoline alkaloids from 2004-2015 details various diastereoselective and enantioselective catalytic methods. nih.gov

One common approach is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. google.com This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov For example, chiral phosphine (B1218219) rhodium catalysts have been used for the asymmetric reduction of N-acyl-3,4-dehydroisoquinolines. google.com Another strategy involves the use of a chiral auxiliary attached to the isoquinoline nitrogen, which directs the stereochemical outcome of a subsequent reaction. nih.gov

A novel synthetic route to enantiomerically pure 1-benzyltetrahydroisoquinolines has been developed involving the reaction of an oxazolo[2,3-a]tetrahydroisoquinoline with a benzyltriisopropoxytitanium compound. elsevierpure.com These established methods for creating chiral 1-benzyl-tetrahydroisoquinolines could potentially be adapted for the synthesis of chiral this compound derivatives, likely by starting with a prochiral 1-(benzylsulfanyl)-3,4-dihydroisoquinoline and applying similar asymmetric reduction techniques.

The table below outlines some established methods for the asymmetric synthesis of related chiral isoquinoline derivatives.

TargetPrecursorMethodCatalyst/ReagentReference
Chiral 1-Benzyl-tetrahydroisoquinolineProchiral 3,4-DehydroisoquinolineAsymmetric ReductionChiral Phosphine Rhodium Catalyst google.com
Enantiopure 1-Benzyl-tetrahydroisoquinolineOxazolo[2,3-a]tetrahydroisoquinolineReaction with Benzyltitanium CompoundBenzyltriisopropoxytitanium elsevierpure.com
Chiral 1-Substituted-tetrahydroisoquinoline1-Substituted-3,4-dihydroisoquinolineAsymmetric HydrogenationChiral Catalyst nih.gov

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The utility of this compound in synthetic chemistry stems from the lability of the C-S bond and the ability of the isoquinoline nitrogen to influence reactivity. The benzylsulfanyl group can act as a leaving group in nucleophilic substitution reactions or be cleaved under various conditions to generate a reactive intermediate. This reactivity is harnessed by chemists to introduce a wide array of functional groups and to construct intricate molecular frameworks.

Precursors for Other Classes of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various other classes of heterocyclic compounds. The strategic removal or substitution of the benzylsulfanyl group opens pathways to fused heterocyclic systems and other substituted isoquinolines.

One key transformation involves the oxidation of the sulfide (B99878) to a sulfone, which then becomes an excellent leaving group. This allows for the introduction of various nucleophiles at the C1 position. For instance, reaction with amines can lead to the formation of 1-aminoisoquinoline (B73089) derivatives, which are themselves important building blocks for biologically active molecules.

Furthermore, the benzylsulfanyl moiety can be cleaved reductively to yield isoquinoline itself, or more strategically, the C-S bond can be activated for coupling reactions. While specific examples directly starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar 1-thio-substituted isoquinolines provides a strong basis for its potential applications. For example, related compounds undergo reactions to form fused thiazolo[2,3-a]isoquinolinium salts.

Below is a table illustrating the potential transformations of this compound into other heterocyclic precursors.

Starting MaterialReagent/ConditionProduct Class
This compoundOxidation (e.g., m-CPBA), then Amination (R-NH2)1-Amino-substituted isoquinolines
This compoundReductive Cleavage (e.g., Raney Nickel)Isoquinoline
This compoundAlkylation/CyclizationFused Heterocyclic Systems

Components in Ligand Design for Catalysis

The isoquinoline scaffold is a prominent feature in many ligands used in asymmetric catalysis. The ability to functionalize the C1 position makes this compound an attractive starting point for the synthesis of novel ligands. The sulfur atom itself can act as a coordinating site, or the entire benzylsulfanyl group can be replaced to install a different coordinating group.

The design of effective ligands often relies on the precise spatial arrangement of coordinating atoms around a metal center. The rigid isoquinoline backbone provides a predictable framework, and modifications at the C1 position can be used to tune the steric and electronic properties of the resulting ligand. For example, the benzylsulfanyl group could be replaced by a phosphine group through a substitution reaction, leading to the formation of a P,N-type ligand. Such ligands are highly sought after for their applications in a variety of catalytic transformations, including hydrogenations and cross-coupling reactions.

While direct examples of ligands synthesized from this compound are not prevalent in the literature, the principle of using substituted isoquinolines as ligand precursors is well-established. The strategic derivatization of the this compound core represents a promising avenue for the development of new and efficient catalytic systems.

The following table outlines the potential for this compound as a component in ligand synthesis.

PrecursorTransformationResulting Ligand TypePotential Catalytic Application
This compoundSubstitution with a Phosphine GroupP,N-LigandAsymmetric Hydrogenation
This compoundDerivatization to a Chiral AmineN,N-LigandTransfer Hydrogenation
This compoundIntroduction of an Oxazoline MoietyN,N-LigandAsymmetric Allylic Alkylation

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic architecture and inherent stability of a molecule. For 1-(Benzylsulfanyl)isoquinoline, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its ground state electronic structure. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic parameters.

Systematic generation and analysis of quantum chemical valence parameters are instrumental in connecting classical structural models with their quantum chemical descriptions. ias.ac.in Parameters such as net atomic charges and bond orders are computed to construct a state-specific structural description of the molecule. ias.ac.in These calculations can reveal the nature of the bonding within the isoquinoline (B145761) and benzylsulfanyl moieties, as well as the electronic interplay between them.

The stability of this compound can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. kashanu.ac.ir

Table 1: Calculated Electronic Properties of this compound

ParameterDescriptionHypothetical Value
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.-1285.4 Hartree
EHOMOEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.-1.5 eV
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO, related to chemical reactivity and stability.4.7 eV
Dipole MomentA measure of the net molecular polarity.2.5 Debye

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For reactions involving this compound, computational modeling can identify the most probable pathways, intermediates, and, crucially, the transition states that govern the reaction rates.

Techniques such as transition state theory combined with quantum chemical calculations are used to locate the saddle points on the potential energy surface that correspond to transition states. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and kinetics of a given reaction. For instance, in a potential synthetic route to modify the benzylsulfanyl group or the isoquinoline core, computational modeling can help to understand the energetics of each step.

A computational approach can be developed to automatically generate and analyze the structures of reaction intermediates. beilstein-journals.org This methodology can be applied to predict the outcomes of reactions, such as those involving C-H activation on the isoquinoline ring. beilstein-journals.org

Prediction of Reactivity and Selectivity via DFT Calculations

Density Functional Theory (DFT) has become a powerful tool for the semi-quantitative study of organic reactivity. mdpi.com Conceptual DFT provides a framework of reactivity indices that can predict how and where a molecule is likely to react. mdpi.com For this compound, these indices can forecast its behavior as an electrophile or a nucleophile and predict the regioselectivity of its reactions.

Global reactivity descriptors derived from the energies of the frontier orbitals, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a general overview of the molecule's reactivity. kashanu.ac.irscirp.org

Local reactivity indices, such as Fukui functions or electrophilic and nucleophilic Parr functions, can be calculated for each atom in the molecule. mdpi.com These indices pinpoint the specific sites within this compound that are most susceptible to electrophilic or nucleophilic attack. For example, these calculations could predict whether an incoming electrophile would preferentially attack the nitrogen atom of the isoquinoline ring or a specific carbon atom. Such predictions are vital for planning synthetic transformations with high selectivity. beilstein-journals.orgchem8.org

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance for this compound
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. kashanu.ac.ir
Global Electrophilicity (ω)ω = μ2 / (2η)Quantifies the electrophilic character of the molecule. kashanu.ac.ir
Fukui Function (f(r))f(r) = (∂ρ(r)/∂N)v(r)Identifies the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

In Silico Approaches for Rational Design of Derivatives

The insights gained from theoretical calculations on the parent molecule, this compound, pave the way for the rational design of new derivatives with enhanced or specific properties. In silico (computational) methods allow for the virtual screening of a large number of potential derivatives without the need for their synthesis and experimental testing, thus saving time and resources.

By modifying the structure of this compound in silico—for example, by introducing different substituents on the isoquinoline ring or the benzyl (B1604629) group—researchers can systematically study the effect of these modifications on the molecule's electronic structure, stability, and reactivity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of designed derivatives to build models that correlate specific structural features with desired properties. japsonline.com

This computational pre-screening helps in prioritizing the most promising candidates for synthesis and further experimental investigation. For instance, if the goal is to design a derivative with increased nucleophilicity at a particular position, DFT calculations can be used to evaluate a range of substituents and identify those that would most effectively achieve this. This approach is instrumental in modern drug discovery and materials science, enabling the targeted design of molecules with optimized functions. researchgate.netnih.gov

Biosynthetic Considerations and Biomimetic Synthesis Relevant to the Benzylisoquinoline Skeleton

Chemical Transformations within Benzylisoquinoline Alkaloid Biosynthesis Pathways

The biosynthesis of the benzylisoquinoline skeleton is an intensively studied pathway that begins with the amino acid L-tyrosine. wikipedia.orgfrontiersin.org Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.org

The defining step in the formation of the benzylisoquinoline core is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which creates the foundational C-C bond of the skeleton, yielding (S)-norcoclaurine. oup.com NCS is a unique enzyme, belonging to the PR10 protein family, that facilitates this crucial ring-closing reaction. oup.com

From (S)-norcoclaurine, a cascade of enzymatic modifications generates the immense diversity of BIAs. These transformations are primarily carried out by three major classes of enzymes:

Methyltransferases: O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are responsible for adding methyl groups to hydroxyl and amine functionalities, respectively. nih.govfrontiersin.org These modifications alter the molecule's properties and downstream reactivity. For instance, norcoclaurine 6-O-methyltransferase (6OMT) methylates (S)-norcoclaurine to produce (S)-coclaurine. frontiersin.org The central intermediate, (S)-reticuline, is a key branch point in the synthesis of numerous BIA types and is formed through a sequence of such methylation and hydroxylation steps. oup.compnas.org

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for catalyzing hydroxylations and, remarkably, intramolecular phenol (B47542) coupling reactions (C-C and C-O bond formation). oup.com For example, salutaridine (B1681412) synthase (a CYP719 family member) catalyzes a C-C phenol coupling reaction to form the morphinan (B1239233) alkaloid backbone. oup.com

Oxidoreductases: A key enzyme in this class is the Berberine (B55584) Bridge Enzyme (BBE). BBE plays a pivotal role by catalyzing an oxidative N-methyl cyclization of (S)-reticuline to form the "berberine bridge," creating the tetracyclic core of protoberberine alkaloids like (S)-scoulerine. nih.govfrontiersin.org

The biosynthetic pathway is not always linear. The concept of a "metabolic grid" is now widely accepted, acknowledging that substrate promiscuity among enzymes allows for multiple routes to a single end product. frontiersin.org

Enzyme ClassKey Enzyme ExampleFunction in BIA BiosynthesisReference
Lyase(S)-Norcoclaurine Synthase (NCS)Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form the core benzylisoquinoline skeleton. oup.com
TransferaseNorcoclaurine 6-O-methyltransferase (6OMT)Methylates the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.org
OxidoreductaseBerberine Bridge Enzyme (BBE)Catalyzes oxidative C-C bond formation to create the protoberberine scaffold from (S)-reticuline. nih.govfrontiersin.org
OxidoreductaseCytochrome P450s (e.g., Salutaridine Synthase)Catalyze hydroxylations and intramolecular phenol coupling to form diverse alkaloid backbones. oup.com

Chemoenzymatic Approaches to Benzylisoquinoline Structures

The elucidation of BIA biosynthetic pathways has enabled the development of powerful chemoenzymatic strategies. These approaches combine the selectivity and efficiency of biocatalysts with the versatility of traditional organic synthesis to produce complex molecules. mdpi.com

A cornerstone of this approach is the use of norcoclaurine synthase (NCS) in vitro. By leveraging NCS, chemists can perform the key Pictet-Spengler reaction with high stereoselectivity, producing enantiopure benzylisoquinoline monomers on a gram scale. nih.govresearchgate.net This enzymatic step is often followed by chemical functionalization or further enzymatic modifications in a one-pot process. nih.govresearchgate.net

Another significant biocatalyst in this field is the berberine bridge enzyme (BBE). A chemoenzymatic approach has been described for the asymmetric synthesis of (S)-scoulerine and other berbine (B1217896) alkaloids. nih.govtaylorandfrancis.com This method involves the chemical synthesis of a racemic reticuline (B1680550) precursor, which is then subjected to an enantioselective oxidative C-C bond formation catalyzed by BBE. nih.govtaylorandfrancis.com This unique reaction effectively resolves the racemic mixture, yielding the enantiomerically pure natural product. nih.gov

Researchers have even developed biocatalytic cascades to produce BIAs. By combining multiple enzymes, such as monoamine oxidase (MAO), NCS, and various methyltransferases in microbial hosts like E. coli or yeast, it is possible to synthesize key intermediates like (S)-reticuline or even more complex alkaloids like magnoflorine (B1675912) and scoulerine (B1208951) directly from simple precursors like dopamine. nih.govpnas.org These "microbial factories" represent a promising green alternative for the production of valuable alkaloids. mdpi.com

Biomimetic Synthetic Strategies for Complex Isoquinoline (B145761) Systems

Biomimetic synthesis seeks to replicate the elegant efficiency of nature's synthetic strategies in a laboratory setting. For the benzylisoquinoline skeleton, the most prominent biomimetic approaches are based on the core ring-forming reactions of the biosynthetic pathway.

The Pictet-Spengler reaction , which nature uses via the NCS enzyme, was first discovered in a laboratory context. oup.com It remains a foundational method for synthesizing the tetrahydroisoquinoline core from a β-phenylethylamine and an aldehyde or ketone. rsc.org Similarly, the Bischler-Napieralski reaction is a widely used strategy that involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine, followed by reduction to form the tetrahydroisoquinoline ring system. rsc.orgacs.org These methods have been central to the total synthesis of numerous alkaloids.

More advanced biomimetic strategies focus on replicating the complex C-C and C-O coupling reactions found in nature. For instance, the synthesis of bisbenzylisoquinoline alkaloids (bis-BIAs), which are dimers of BIA monomers, often employs biomimetic strategies:

Oxidative Phenol Coupling: Mimicking the action of cytochrome P450 enzymes, chemists use reagents to achieve oxidative dimerization of phenolic benzylisoquinoline monomers. This can form sterically hindered diaryl ether bonds, which are key structural features of many complex macrocyclic bis-BIAs like tetrandrine. nih.govresearchgate.netresearchgate.net

Diels-Alder Cycloaddition: In a remarkable example, the biomimetic synthesis of yanhusamide A, an unprecedented benzylisoquinoline-pyrrole hetero-dimer, was achieved through a photoenolization/Diels-Alder [4+2] cycloaddition. nih.gov This strategy was inspired by the hypothetical biosynthetic pathway of the natural product. nih.gov

These biomimetic syntheses not only provide access to complex natural products but also offer insights into their potential biosynthetic origins. acs.org By breaking from strict biomimicry and harnessing modern transition-metal catalysis for key bond-forming events, chemists have also developed highly efficient, non-biomimetic routes to complex isoquinoline systems. acs.orgacs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Direct Functionalization

The direct functionalization of the pre-formed 1-(benzylsulfanyl)isoquinoline scaffold represents a highly atom- and step-economical approach to generating molecular diversity. Future research is anticipated to focus on the late-stage modification of this core structure, moving beyond traditional methods that build the ring system from scratch.

A key area of development will be the application of C-H activation strategies. acs.orgnih.govorganic-chemistry.org Transition-metal catalysis, particularly with rhodium(III) and ruthenium(II), has proven effective for the C-H functionalization of various N-heterocycles. acs.orgorganic-chemistry.org The challenge and opportunity lie in achieving regioselective functionalization of the isoquinoline (B145761) or the benzyl (B1604629) ring of this compound. The presence of the sulfur atom may influence the electronic and steric environment, potentially directing catalysts to specific C-H bonds. For instance, palladium(II)-catalyzed meta-C-H arylation and alkylation have been demonstrated for benzylsulfonamides using isoquinoline as a ligand, suggesting the compatibility of the isoquinoline motif with such catalytic systems. nih.govscispace.comnih.gov Future work could explore directing group strategies to control the site of functionalization on either aromatic component of the molecule.

Furthermore, palladium-catalyzed α-arylation of ketones followed by cyclization has emerged as a versatile route to substituted isoquinolines. nih.govrsc.org Adapting this methodology to incorporate the benzylsulfanyl moiety or to functionalize the existing this compound core could provide access to a wide range of novel derivatives. This could involve, for example, the development of one-pot, multi-component reactions that assemble highly substituted isoquinolines around the 1-(benzylsulfanyl) core. harvard.eduamazonaws.comnih.gov

The following table summarizes potential direct functionalization strategies:

MethodologyPotential Application to this compoundKey Research Focus
C-H Activation Direct arylation, alkylation, or alkenylation of the isoquinoline or benzyl ring.Achieving high regioselectivity in the presence of the sulfanyl (B85325) group.
Palladium-Catalyzed Cross-Coupling Introduction of aryl or other functional groups at various positions of the isoquinoline nucleus.Development of ligand systems that are compatible with the sulfur-containing substrate.
Multi-component Reactions One-pot synthesis of complex derivatives from simple precursors around the this compound scaffold.Designing novel reaction cascades that incorporate the benzylsulfanyl moiety.

Exploration of Underutilized Reactivity Patterns of the Sulfanyl Group

The benzylsulfanyl group in this compound is not merely a passive substituent but an active functional handle that offers numerous avenues for chemical transformation. While the chemistry of thioethers is well-established, its application to the C1-position of the isoquinoline nucleus remains largely unexplored.

Future research will likely delve into the following areas:

Oxidation of the Sulfur Atom: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone . These oxidized derivatives would exhibit significantly different electronic and steric properties, potentially leading to novel biological activities. The resulting sulfoxides would also introduce a new chiral center, opening the door to diastereoselective and enantioselective syntheses.

S-Alkylation and S-Arylation: The sulfur atom can act as a nucleophile, allowing for S-alkylation to form sulfonium (B1226848) salts. These salts can be valuable intermediates for further transformations, including ylide formation and subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions: The C-S bond of the thioether could potentially be activated by transition metal catalysts for cross-coupling reactions. doabooks.org This would allow for the replacement of the benzylsulfanyl group with other functionalities, such as aryl, alkyl, or amino groups, providing a divergent approach to a variety of 1-substituted isoquinolines. Palladium-catalyzed C-S cross-coupling reactions, which have been successful with monophosphine ligands for the synthesis of aryl thioethers, could be adapted for this purpose. nih.gov

The table below outlines potential transformations of the sulfanyl group:

Reaction TypePotential ProductsSignificance
Oxidation This compound S-oxide, this compound S,S-dioxideIntroduction of new functional groups and potential for new biological activities. Creation of a chiral center at the sulfur atom.
S-Alkylation 1-(Benzylsulfanyl)isoquinolinium saltsFormation of reactive intermediates for further synthetic elaboration.
C-S Bond Activation/Cross-Coupling 1-Arylisoquinolines, 1-AlkylisoquinolinesA versatile method for the diversification of the C1-position of the isoquinoline ring.

Advancements in Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold is a critical step towards the development of enantiomerically pure compounds with potentially enhanced biological activity and specificity. Future research in this area will likely focus on several key strategies.

One promising approach is the asymmetric synthesis of the isoquinoline core itself, where the benzylsulfanyl group is introduced either before or after the stereocenter is established. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for isoquinoline synthesis that have been adapted for asymmetric synthesis using chiral auxiliaries. ukzn.ac.za Future work could involve the use of novel chiral auxiliaries or catalysts to control the stereochemistry at the C1 position during the formation of the isoquinoline ring.

Another avenue is the enantioselective functionalization of a prochiral precursor . This could involve, for example, the asymmetric reduction of a 1-(benzylsulfanyl)-3,4-dihydroisoquinoline intermediate. Alternatively, the development of chiral phase-transfer catalysts or organocatalysts could enable the enantioselective alkylation or arylation at the C1 position. The synthesis of chiral tertiary thiols and thioethers has been achieved through methods such as nucleophilic substitution and conjugate addition, which could be adapted to the isoquinoline system. beilstein-journals.org

Finally, chiral resolution of a racemic mixture of this compound derivatives remains a viable strategy. This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, or through more modern techniques such as chiral chromatography.

StrategyDescriptionKey Challenges
Asymmetric Synthesis of the Isoquinoline Core Use of chiral auxiliaries or catalysts in reactions like the Bischler-Napieralski or Pictet-Spengler to establish the C1 stereocenter.Development of efficient and highly stereoselective methods that are compatible with the benzylsulfanyl group.
Enantioselective Functionalization Asymmetric transformation of a prochiral precursor to introduce the stereocenter at C1.Designing catalysts and reaction conditions that provide high enantioselectivity.
Chiral Resolution Separation of a racemic mixture of a this compound derivative into its constituent enantiomers.Finding suitable resolving agents or chromatographic methods for efficient separation.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction optimization, scalability, safety, and reproducibility. rsc.orgnih.govbohrium.com The integration of the synthesis of this compound and its derivatives into these modern platforms is a key future direction.

Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for reactions involving reactive intermediates or exothermic processes. nih.gov The synthesis of various heterocyclic compounds, including quinolines and other N-heterocycles, has been successfully demonstrated in flow systems. researchgate.net The development of a continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles highlights the potential for preparing complex scaffolds using this technology. acs.org

Future research will focus on developing robust and scalable flow-based syntheses for this compound. This could involve the design of multi-step, telescoped processes where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. nih.gov The use of immobilized reagents and catalysts in packed-bed reactors could further enhance the efficiency and sustainability of these processes. Automated platforms can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of this compound derivatives for biological evaluation.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques to elucidate these mechanisms.

In-situ spectroscopic techniques , such as ReactIR and process NMR, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These techniques are particularly powerful when coupled with flow chemistry setups.

Computational chemistry , particularly Density Functional Theory (DFT) , has become an indispensable tool for studying reaction mechanisms. nih.govresearchgate.net DFT calculations can be used to model reaction pathways, determine the structures and energies of reactants, intermediates, transition states, and products, and provide insights into the factors that control reactivity and selectivity. For example, DFT studies have been used to investigate the mechanism of palladium-catalyzed C-H activation processes involving nitrogen-containing heterocycles. nih.gov Future computational studies on this compound could focus on:

Elucidating the mechanism of C-H activation at different positions of the molecule.

Investigating the role of the sulfanyl group in directing or influencing the outcome of reactions.

Modeling the transition states of asymmetric reactions to understand the origins of stereoselectivity.

By combining experimental and computational approaches, a deeper and more nuanced understanding of the chemical behavior of this compound can be achieved, paving the way for the development of novel and innovative applications.

Q & A

Q. What synthetic strategies are effective for introducing benzylsulfanyl groups at the 1-position of isoquinoline?

A copper-catalyzed tandem arylation-cyclization process using isothiocyanates and diaryliodonium salts enables efficient synthesis of 1-(arylthio)isoquinolines. This method avoids metal catalysts for methylthio derivatives (using MeOTf) and has been applied to synthesize bioactive alkaloids like rutaecarpine . Alternative strategies include fragment-based "merging by design" approaches, where monosubstituted isoquinoline fragments are combined without requiring prior structural data .

Q. How can researchers characterize the structural and electronic properties of 1-(benzylsulfanyl)isoquinoline derivatives?

Full crystallographic data (e.g., IUCrData) provide precise bond lengths, angles, and coordination geometries, as demonstrated for cobalt(II) complexes with benzylsulfanyl-quinoline ligands . Spectroscopic methods (NMR, IR) and computational modeling (DFT) are critical for confirming substituent positions and electronic effects. For purity validation, combine HPLC with elemental analysis and mass spectrometry .

Q. What in vitro models are suitable for preliminary screening of anti-inflammatory activity in isoquinoline derivatives?

Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are widely used to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Zebrafish models (e.g., Tg(mpx::EGFP)i114) enable real-time visualization of neutrophil migration and inflammation resolution . Dose-response curves and IC50 calculations should be validated using ANOVA or similar statistical tools .

Advanced Research Questions

Q. How can fragment-based drug design (FBDD) optimize the bioactivity of 1-substituted isoquinoline derivatives?

FBDD involves synthesizing a library of monosubstituted fragments (e.g., 5,000 derivatives) and screening for binding to target proteins. Fragments with complementary binding modes (e.g., 1- and 3-position substituents) are merged onto a single isoquinoline scaffold. This "merging by design" strategy enhances potency without requiring X-ray crystallography data . For example, merging fragments from biochemical screens led to molecules with nanomolar affinity for inflammatory targets.

Q. What mechanisms underlie the mitochondrial effects of this compound derivatives?

Studies on tetrahydroisoquinoline analogs (e.g., F-18) show modulation of lipid peroxidation (LPO) intensity and calcium megachannel activity in liver mitochondria. Use fluorometric assays (e.g., Ca²⁺-sensitive dyes) to quantify megachannel opening, and thiobarbituric acid-reactive substances (TBARS) to measure LPO. Structural-activity relationships (SAR) suggest that electron-donating groups (e.g., methoxy) enhance membrane stabilization .

Q. How do metal coordination complexes involving this compound ligands enhance therapeutic potential?

Ru(II) or Co(II) complexes with isoquinoline-triazole chelators exhibit tunable photophysical and redox properties. For example, trans-bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II) shows distinct N,S-coordination geometry, which can be optimized for catalytic or anticancer applications. Stability constants and ligand exchange kinetics should be studied using UV-Vis titrations and cyclic voltammetry .

Q. What statistical approaches resolve contradictions in apoptosis data for isoquinoline derivatives?

Use multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). For IC50 discrepancies, apply Bland-Altman plots or Deming regression. In studies of IAP inhibitors, ANOVA with post-hoc Tukey tests validated significant differences in caspase-3 activation across derivatives .

Methodological Considerations

  • Synthetic Optimization : Compare silver triflate-catalyzed reactions (for isoquinoline-1-carboxylates) with copper-catalyzed methods to balance yield and regioselectivity .
  • Bioactivity Validation : Combine in vitro assays (e.g., membrane fluidity measurements via fluorescence polarization) with in vivo toxicity profiling in model organisms .
  • Data Reproducibility : Adhere to IUCr guidelines for crystallographic data deposition and report statistical power calculations in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.